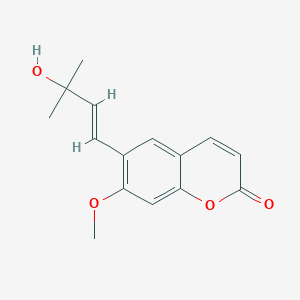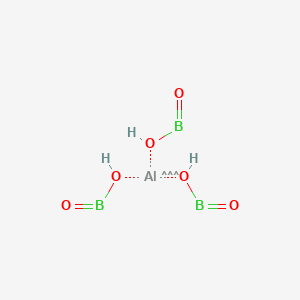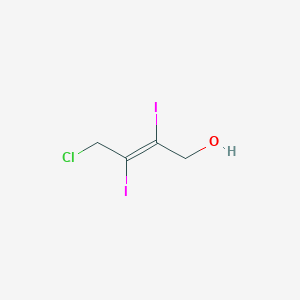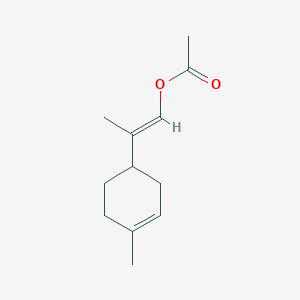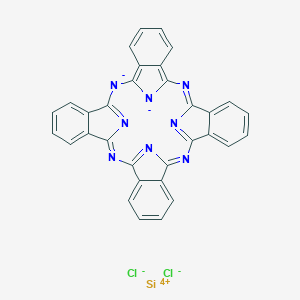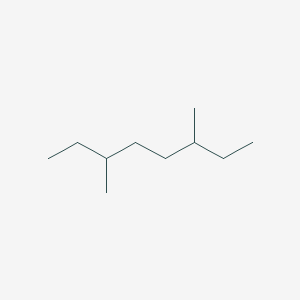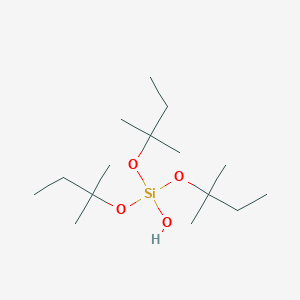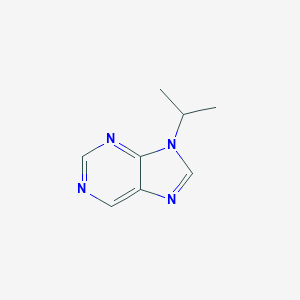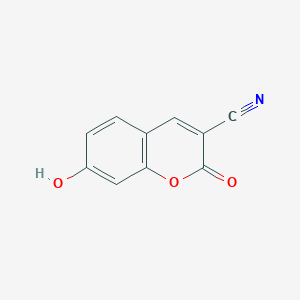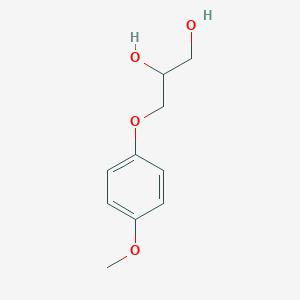
3-(4-甲氧基苯氧基)丙烷-1,2-二醇
描述
3-(4-Methoxyphenoxy)propane-1,2-diol (MPPD) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound features a methoxyphenoxy group attached to a propane-1,2-diol moiety, which allows it to participate in a variety of chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the reaction of Lawesson's Reagent with dihydric alcohols has been shown to produce 1,3,2-dioxaphosphorinane derivatives, which suggests potential synthetic routes that could be adapted for the synthesis of MPPD . Additionally, the reductive decomposition of a related compound, 1-(4-hydroxyphenyl)-2-(2'-methoxyphenoxy)propane-1,3-diol, with metallic sodium in liquid ammonia, indicates a method for breaking down similar compounds, which could be relevant for the synthesis or degradation of MPPD .
Molecular Structure Analysis
The molecular structure and properties of MPPD and related compounds have been extensively studied using various computational methods. Density functional theory (DFT) has been employed to optimize the geometry and calculate vibrational spectra, molecular parameters, and intramolecular charge transfers . These studies provide a detailed understanding of the electronic structure and active sites of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
MPPD undergoes oxidation in the presence of bis(hydrogen periodato)argentate(III) complex anion, leading to the formation of 3-(4-methoxyphenoxy)-2-ketone-1-propanol as the major product. The reaction kinetics and mechanism have been studied, revealing second-order kinetics and the formation of a periodato–Ag(III)–MPPD complex as an intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPPD and its derivatives have been characterized using a variety of spectroscopic and analytical techniques. For example, the thermal properties and biological activity of metal complexes of a related ligand, 3-(2-methoxyphenoxy)propane-1,2-diol, have been investigated, showing significant antibacterial and antifungal activities . Additionally, the electric moments, polarizability, and hyperpolarizability of MPPD have been calculated, providing insight into its optical and electronic properties .
科学研究应用
电子和分子结构分析
3-(2-甲氧基苯氧基)丙烷-1,2-二醇已经通过从头算和密度泛函理论进行了电子结构和振动分析研究。该分子的极化率和超极化率已计算,显示实验和计算正常模式之间良好的一致性。这项研究有助于理解这类化合物的分子和电子特性 (Sinha et al., 2011)。
合成和化学分析
已记录了相关化合物的合成,例如2-(3-(4-甲氧基苯氧基)丙基)丙烷-1,3-二乙硫酸酯。这涉及一个五步反应过程,总产率为21.2%。合成过程和关键中间体的化学分析提供了有关这些化合物的化学性质和潜在应用的见解 (Jiang Yan, 2009)。
木质素模型化合物代谢
已研究了细菌如假单胞菌对类似于3-(4-甲氧基苯氧基)丙烷-1,2-二醇的木质素模型化合物的代谢。这项研究有助于理解木质素和类似复杂有机化合物的生物降解,对环境科学和生物修复具有重要意义 (Vicuña et al., 1987)。
木质素中β-O-4键裂解机制
已进行了关于在木质素酸解过程中β-O-4键裂解机制的研究,使用类似于3-(4-甲氧基苯氧基)丙烷-1,2-二醇的模型化合物。这项研究对于理解涉及木质素降解的化学过程至关重要,这对于开发高效的木质素利用方法是重要的 (Yokoyama, 2015)。
生物活性和金属配合物
已探索了类似于3-(2-甲氧基苯氧基)丙烷-1,2-二醇的配体金属配合物的生物活性。这包括它们的抗菌和抗癌特性,表明在医学和药理学中具有潜在应用 (Mahmoud et al., 2015)。
结晶性质
对与3-(2-甲氧基苯氧基)丙烷-1,2-二醇密切相关的药物瓜伊芬尼辛的溶解度和结晶性质进行的研究,为这些化合物的物理性质和潜在的药物应用提供了宝贵信息 (Fayzullin et al., 2014)。
属性
IUPAC Name |
3-(4-methoxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDUHTYIUMENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290546 | |
| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propane-1,2-diol | |
CAS RN |
17131-52-1 | |
| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17131-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17131-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenoxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTC7XJF9VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



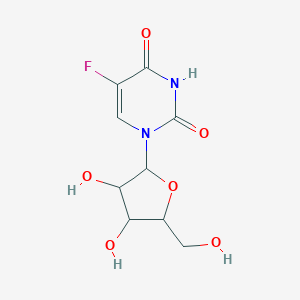
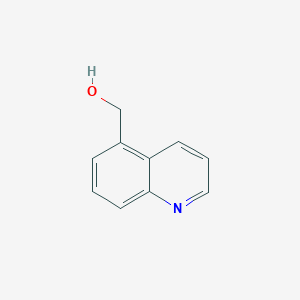
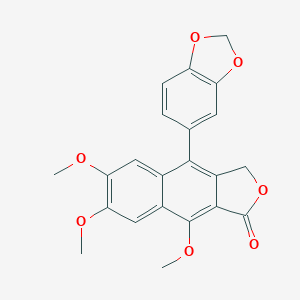
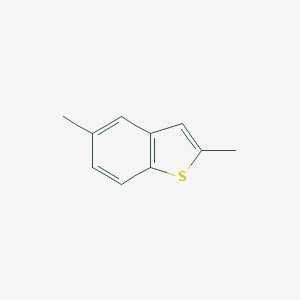
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
